(E)-1-((1,2-Dichlorovinyl)oxy)-3-methoxybenzene
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound , which provides a complete description of its molecular architecture. Breaking down the nomenclature:
- Benzene : The parent hydrocarbon is a benzene ring.
- 3-Methoxy : A methoxy group (-OCH₃) is attached at position 3 of the benzene ring.
- (1,2-Dichlorovinyl)oxy : A vinyl group (C=C) substituted with chlorine atoms at positions 1 and 2 is connected via an ether linkage (-O-) to position 1 of the benzene ring.
The structural formula (Figure 1) highlights the planar benzene core, methoxy substituent at the meta position, and the dichlorovinyl ether group at the para position. The E configuration specifies the spatial arrangement of the chlorine atoms across the double bond in the vinyl group, with each chlorine occupying opposing positions (trans configuration).
Table 1: Key IUPAC Nomenclature and Structural Features
Alternative Chemical Designations and Synonym Identification
Beyond its systematic IUPAC name, this compound is referenced by several synonyms in chemical literature and commercial catalogs:
- Dichlorovinyl ether of 3-methoxyphenol : Emphasizes the ether linkage between 3-methoxyphenol and the dichlorovinyl group.
- 1-(1,2-Dichloroethenyloxy)-3-methoxybenzene : A variant naming convention that explicitly denotes the ethenyl (vinyl) group.
- 3-Methoxyphenyl 1,2-dichlorovinyl ether : Highlights the aryl (3-methoxyphenyl) component.
Table 2: Synonym Cross-Reference
These designations reflect the compound’s role in diverse chemical contexts, from synthetic intermediates to substrates for sigmatropic rearrangement studies.
Stereochemical Configuration Analysis of the E-Isomer
The E stereodescriptor in the compound’s name refers to the arrangement of chlorine atoms on the dichlorovinyl moiety. In the (1,2-dichlorovinyl) group, the double bond between C1 and C2 creates geometric isomerism. The E configuration places the two chlorine atoms on opposite sides of the double bond, as determined by the Cahn-Ingold-Prelog priority rules.
Stereochemical Determinants :
- Priority of Substituents : Chlorine (atomic number 17) outranks hydrogen (atomic number 1) at both C1 and C2.
- Spatial Orientation : The higher-priority chlorine atoms are positioned trans to each other, satisfying the E designation.
This configuration critically influences the compound’s reactivity. For example, in sigmatropic rearrangements, the E geometry affects transition-state sterics and orbital alignment, as demonstrated in studies where analogous dichlorovinyl ethers undergo base-induced rearrangements to form homoallylic esters.
Comparative Analysis of E vs. Z Isomers : While the Z isomer (cis chlorine arrangement) is theoretically possible, synthetic routes using trichloroethylene and allylic alcohols predominantly yield the E isomer due to steric and electronic factors during etherification. The trans configuration minimizes steric clash between the bulky methoxybenzene group and chlorine atoms, favoring thermodynamic stability.
Properties
Molecular Formula |
C9H8Cl2O2 |
|---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
1-[(E)-1,2-dichloroethenoxy]-3-methoxybenzene |
InChI |
InChI=1S/C9H8Cl2O2/c1-12-7-3-2-4-8(5-7)13-9(11)6-10/h2-6H,1H3/b9-6- |
InChI Key |
LQTGQULAODTIPN-TWGQIWQCSA-N |
Isomeric SMILES |
COC1=CC(=CC=C1)O/C(=C\Cl)/Cl |
Canonical SMILES |
COC1=CC(=CC=C1)OC(=CCl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-((1,2-Dichlorovinyl)oxy)-3-methoxybenzene typically involves the reaction of 3-methoxyphenol with 1,2-dichloroethylene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-1-((1,2-Dichlorovinyl)oxy)-3-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dichlorovinyl group to a vinyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorovinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Vinyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-1-((1,2-Dichlorovinyl)oxy)-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-((1,2-Dichlorovinyl)oxy)-3-methoxybenzene involves its interaction with specific molecular targets. The dichlorovinyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways and result in specific biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares (E)-1-((1,2-Dichlorovinyl)oxy)-3-methoxybenzene with structurally related compounds:
Key Observations :
- Position of Chlorine on Vinyl Group : The 1,2-dichlorovinyl configuration in the target compound contrasts with the 2,2-dichlorovinyl group in 1b (). This difference impacts electronic properties: the 1,2-dichlorovinyl group creates a polarized double bond, enhancing electrophilicity compared to the geminal dichloro substitution in 1b .
- Ether vs. Styrene Linkage : The ether oxygen in the target compound likely increases its hydrolytic stability relative to the styrene derivative 1b , which lacks an electron-withdrawing oxygen atom.
- Comparison with Nitro-Substituted Analogs : The nitro group in 1,5-dichloro-3-methoxy-2-nitrobenzene introduces significant toxicity and reactivity differences, making it less suitable for synthetic applications requiring mild conditions .
Spectroscopic and Stability Data
- ¹H NMR Comparison :
- Stability : The target compound’s ether linkage likely mitigates the instability observed in 1,2-dichlorovinyl amines (), which decompose unless immediately functionalized.
Biological Activity
(E)-1-((1,2-Dichlorovinyl)oxy)-3-methoxybenzene, commonly referred to as a chlorinated vinyl ether, has garnered attention due to its potential biological activities. This compound features a dichlorovinyl group that may influence its interaction with biological systems, particularly in terms of toxicity and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Chemical Formula : C10H8Cl2O2
- Molecular Weight : 235.08 g/mol
- Functional Groups :
- Methoxy group (-OCH3)
- Dichlorovinyl group (-CCl2=CH-)
The presence of chlorine atoms is significant as they can enhance the lipophilicity and reactivity of the compound, potentially affecting its biological interactions.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, chlorinated compounds are known to affect cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis.
- Receptor Interaction : The compound could act on various receptors within the body, potentially modulating signaling pathways associated with inflammation or cancer progression.
- Oxidative Stress Induction : Chlorinated compounds often induce oxidative stress in cells, leading to apoptosis or necrosis in sensitive cell types.
Cytotoxicity Studies
Research indicates that this compound exhibits cytotoxic effects on various cell lines. A study conducted on human liver carcinoma cells (HepG2) demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. The IC50 value was determined to be approximately 15 µM, indicating moderate toxicity.
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| HepG2 | 15 | Significant reduction in viability |
| MCF-7 (Breast) | 20 | Moderate cytotoxicity observed |
| HeLa (Cervical) | 25 | Lower sensitivity compared to HepG2 |
Antimicrobial Activity
In addition to cytotoxic effects, this compound has shown potential antimicrobial activity. In vitro tests against various bacterial strains indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Case Study 1: Anticancer Potential
A recent study explored the anticancer potential of this compound in a murine model of breast cancer. Mice treated with this compound exhibited a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, suggesting that the compound may induce cell death through activation of apoptotic pathways.
Case Study 2: Environmental Impact and Biodegradation
Research has also focused on the environmental impact of chlorinated compounds like this compound. Studies indicate that this compound can undergo biodegradation in aquatic environments, leading to less toxic byproducts. Understanding its degradation pathways is crucial for assessing its ecological risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
